5/'-O-(4,4-Dimethoxytrityl)-2/'-O-methyl-N-isobutyrylguanosine-3/'-(2-cyanoethyl-N,N-diisopropyl)pho
5/'-O-(4,4-Dimethoxytrityl)-2/'-O-methyl-N-isobutyrylguanosine-3/'-(2-cyanoethyl-N,N-diisopropyl)pho
Brand Name:
Vulcanchem
CAS No.:
150780-67-9
VCID:
VC0122244
InChI:
InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1
SMILES:
CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC
Molecular Formula:
C45H56N7O9P
Molecular Weight:
869.9 g/mol
5/'-O-(4,4-Dimethoxytrityl)-2/'-O-methyl-N-isobutyrylguanosine-3/'-(2-cyanoethyl-N,N-diisopropyl)pho
CAS No.: 150780-67-9
Main Products
VCID: VC0122244
Molecular Formula: C45H56N7O9P
Molecular Weight: 869.9 g/mol
CAS No. | 150780-67-9 |
---|---|
Product Name | 5/'-O-(4,4-Dimethoxytrityl)-2/'-O-methyl-N-isobutyrylguanosine-3/'-(2-cyanoethyl-N,N-diisopropyl)pho |
Molecular Formula | C45H56N7O9P |
Molecular Weight | 869.9 g/mol |
IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |
Standard InChI | InChI=1S/C45H56N7O9P/c1-28(2)41(53)49-44-48-40-37(42(54)50-44)47-27-51(40)43-39(57-9)38(61-62(59-25-13-24-46)52(29(3)4)30(5)6)36(60-43)26-58-45(31-14-11-10-12-15-31,32-16-20-34(55-7)21-17-32)33-18-22-35(56-8)23-19-33/h10-12,14-23,27-30,36,38-39,43H,13,25-26H2,1-9H3,(H2,48,49,50,53,54)/t36-,38-,39-,43-,62?/m1/s1 |
Standard InChIKey | IRRDHRZUOZNWDJ-MLLDKZSOSA-N |
Isomeric SMILES | CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
SMILES | CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
Canonical SMILES | CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)OC |
PubChem Compound | 15858695 |
Last Modified | Nov 14 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume